molecular formula C11H12ClNO4 B6599710 tert-butyl 3-chloro-2-nitrobenzoate CAS No. 1553124-38-1

tert-butyl 3-chloro-2-nitrobenzoate

Cat. No. B6599710
CAS RN: 1553124-38-1
M. Wt: 257.67 g/mol
InChI Key: CRBOVTCEZQREJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-chloro-2-nitrobenzoate (TBCNB) is an organic compound with a wide range of applications in the field of chemistry. This compound is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals and other organic molecules. Its structure consists of a tert-butyl group attached to a nitrobenzoate group. The nitrobenzoate group is further attached to a 3-chloro-2-nitrobenzoate group. It is a colorless solid at room temperature, with a melting point of 66-68 °C. The compound is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-2-nitrobenzoate is not well understood. However, it is believed that the compound acts as a proton donor and electron acceptor, which can lead to the formation of reactive intermediates that can react with other molecules. This can lead to the formation of new compounds, such as pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have antifungal and antiviral activity, as well as anti-inflammatory and anti-cancer activity. It has also been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-chloro-2-nitrobenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a wide range of solubility in polar solvents. It can also be synthesized through several methods, which makes it a versatile intermediate for the synthesis of various compounds. However, the compound is also toxic and must be handled with care. It should also be noted that the mechanism of action of this compound is not well understood and further research is needed to understand its effects.

Future Directions

There are several future directions for research on tert-butyl 3-chloro-2-nitrobenzoate. These include further research on the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in pharmaceutical synthesis, as well as its potential use in other fields such as agriculture and biotechnology. Finally, further research is needed to explore the potential toxicity of the compound and to develop methods to reduce its toxicity.

Synthesis Methods

Tert-butyl 3-chloro-2-nitrobenzoate can be synthesized through several methods, including the Williamson ether synthesis and the Curtius rearrangement. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. In the Curtius rearrangement, an acyl chloride is reacted with an amine to form an isocyanate. Both methods are commonly used to synthesize this compound.

Scientific Research Applications

Tert-butyl 3-chloro-2-nitrobenzoate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of other organic compounds, and the study of the mechanism of action of drugs. The compound has been used in the synthesis of a variety of drugs, including antifungal agents, antiviral agents, anti-inflammatory agents, and anti-cancer agents. It has also been used in the study of the mechanism of action of drugs, such as the mechanism of action of the anti-cancer drug paclitaxel.

properties

IUPAC Name

tert-butyl 3-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-5-4-6-8(12)9(7)13(15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBOVTCEZQREJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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